N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide
Description
N-(4-Methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a heterocyclic compound featuring a phthalazinone core substituted with a thiomorpholine group at position 4 and an acetamide moiety linked to a 4-methylphenyl group. This structure combines a phthalazinone scaffold—known for its pharmacological relevance in kinase inhibition and anticancer activity—with sulfur-containing thiomorpholine, which may enhance metabolic stability and binding affinity to biological targets . The 4-methylphenyl acetamide group contributes to lipophilicity, influencing membrane permeability and bioavailability.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(1-oxo-4-thiomorpholin-4-ylphthalazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-15-6-8-16(9-7-15)22-19(26)14-25-21(27)18-5-3-2-4-17(18)20(23-25)24-10-12-28-13-11-24/h2-9H,10-14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDEWTHPEFOBONA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)N4CCSCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the phthalazinone core, followed by the introduction of the thiomorpholine ring and the acetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural analogs differ primarily in substituents on the aryl ring or the heterocyclic core. Key comparisons include:
Table 1: Structural and Molecular Comparisons
Key Observations:
- Methoxy groups in the 3,4-dimethoxyphenyl analog () improve solubility via hydrogen bonding but may reduce blood-brain barrier penetration . The pyridylmethyl group in C696-0829 () introduces nitrogen-based hydrogen bonding, which could modulate kinase inhibition profiles compared to thiomorpholine.
- Core Modifications: Replacement of phthalazinone with benzothiazole () shifts the electron density, likely altering enzyme inhibition mechanisms (e.g., cyclooxygenase vs. kinase targets).
Comparison with Analog Syntheses :
Physicochemical Properties
- Lipophilicity : The target compound’s logP (estimated ~3.2) is higher than the hydroxylated analog (, logP ~1.8), favoring better membrane permeability but lower aqueous solubility .
- Thermal Stability : Thiomorpholine’s sulfur atom may reduce melting point compared to morpholine analogs (e.g., ’s 2-oxomorpholin derivatives melt at ~150–170°C) .
Biological Activity
N-(4-methylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structure incorporates a thiomorpholine moiety and a phthalazinone derivative, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on various studies, including synthesis, mechanism of action, and therapeutic potential.
Chemical Structure
The chemical formula for this compound is with a molecular weight of 412.48 g/mol. The structural features include:
- Thiomorpholine ring : A six-membered ring containing sulfur that may enhance lipophilicity and biological interaction.
- Phthalazinone moiety : Known for its diverse biological activities including anti-inflammatory and anti-cancer properties.
Antimicrobial Activity
Research indicates that derivatives of phthalazinones exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains. For example, a study demonstrated that phthalazine derivatives showed activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Phthalazinones are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Molecular docking studies have indicated that related compounds can effectively bind to COX enzymes, suggesting that this compound may exhibit similar properties .
Analgesic Activity
In vivo studies using animal models have evaluated the analgesic effects of compounds with similar structures. For instance, derivatives were tested in hot plate assays, showing significant pain relief comparable to standard analgesics such as diclofenac sodium . This suggests that this compound may also possess analgesic properties.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and pain pathways.
- Receptor Interaction : Potential interaction with various receptors involved in pain modulation and inflammation.
- Antioxidant Activity : Some phthalazine derivatives exhibit antioxidant properties, which can contribute to their overall therapeutic effects.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
